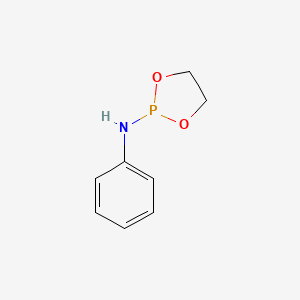
N-Phenyl-1,3,2-dioxaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C8H10NO2P It is a member of the dioxaphospholane family, which is characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of 2-chloro-1,3,2-dioxaphospholane with aniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the phenylamine group. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-1,3,2-dioxaphospholan-2-oxide, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide
Uniqueness
N-Phenyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Eigenschaften
CAS-Nummer |
34875-42-8 |
|---|---|
Molekularformel |
C8H10NO2P |
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
N-phenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C8H10NO2P/c1-2-4-8(5-3-1)9-12-10-6-7-11-12/h1-5,9H,6-7H2 |
InChI-Schlüssel |
NCIJIKOJIVJNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















